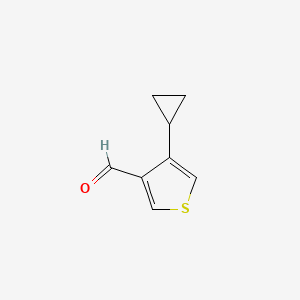

4-Cyclopropylthiophene-3-carbaldehyde

Description

Structure

3D Structure

Properties

IUPAC Name |

4-cyclopropylthiophene-3-carbaldehyde | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8OS/c9-3-7-4-10-5-8(7)6-1-2-6/h3-6H,1-2H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LWMFOALMJRVKQG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=CSC=C2C=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

152.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 4 Cyclopropylthiophene 3 Carbaldehyde and Analogous Structures

Strategies for the Stereoselective Introduction of the Cyclopropyl (B3062369) Moiety onto the Thiophene (B33073) Ring

The introduction of a cyclopropyl group onto a thiophene ring can be achieved through various synthetic routes. Palladium-catalyzed cross-coupling reactions represent a powerful and versatile approach, while other classical cyclopropanation methods also offer viable, context-dependent alternatives.

Palladium-Catalyzed Cross-Coupling Reactions for Cyclopropylthiophene Scaffolds

Among the modern synthetic methods for C-C bond formation, palladium-catalyzed cross-coupling reactions have emerged as a highly efficient tool for the synthesis of cyclopropyl-substituted heterocycles, including thiophenes.

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance. This reaction has been successfully applied to the synthesis of cyclopropylthiophenes by coupling a bromothiophene derivative with a cyclopropylboronic acid or its derivatives. nih.gov The general transformation involves the reaction of a bromothiophene with cyclopropylboronic acid in the presence of a palladium catalyst and a base.

The reaction proceeds via a catalytic cycle involving oxidative addition of the bromothiophene to a Pd(0) species, followed by transmetalation with the cyclopropylboronic acid derivative and subsequent reductive elimination to yield the desired cyclopropylthiophene and regenerate the Pd(0) catalyst.

The efficiency of the Suzuki-Miyaura coupling for the synthesis of cyclopropylthiophenes is highly dependent on the choice of catalyst and ligand. While early attempts with standard palladium sources and ligands often resulted in low yields, the use of bulky and electron-rich phosphine (B1218219) ligands has significantly improved the reaction's efficacy. nih.gov

A particularly effective catalytic system employs palladium(II) acetate (B1210297) (Pd(OAc)₂) as the palladium source and dicyclohexyl(2',6'-dimethoxy-[1,1'-biphenyl]-2-yl)phosphane (SPhos) as the ligand. nih.govmdpi.com This combination allows for low catalyst loadings (0.25–1 mol% Pd(OAc)₂ and 0.5–2 mol% SPhos) and affords high yields (69–93%) of the desired cyclopropylthiophene derivatives. mdpi.com The use of SPhos is crucial as it facilitates both the oxidative addition and reductive elimination steps of the catalytic cycle, leading to improved reaction rates and yields. Anhydrous potassium phosphate (B84403) (K₃PO₄) is often employed as the base in these reactions. nih.gov

| Entry | Bromothiophene Substrate | Catalyst System | Yield (%) | Reference |

|---|---|---|---|---|

| 1 | 2-Bromothiophene | Pd(OAc)₂ (1 mol%), SPhos (2 mol%), K₃PO₄ | 85 | nih.gov |

| 2 | 3-Bromothiophene | Pd(OAc)₂ (1 mol%), SPhos (2 mol%), K₃PO₄ | 82 | nih.gov |

| 3 | Methyl 3-bromo-2-thiophenecarboxylate | Pd(OAc)₂ (1 mol%), SPhos (2 mol%), K₃PO₄ | 93 | nih.gov |

| 4 | 1-(4-Bromothiophen-2-yl)ethan-1-one | Pd(OAc)₂ (1 mol%), SPhos (2 mol%), K₃PO₄ | 88 | nih.gov |

The Suzuki-Miyaura coupling allows for the regioselective introduction of the cyclopropyl group at various positions of the thiophene ring, dictated by the position of the bromine atom on the starting material. Both 2- and 3-bromothiophenes, as well as more complex disubstituted bromothiophenes, have been successfully cyclopropanated using the optimized Pd(OAc)₂/SPhos catalytic system. nih.gov

The reaction tolerates a wide range of functional groups on the thiophene ring, including esters, ketones, and aldehydes. nih.gov This broad scope makes the Suzuki-Miyaura coupling a highly valuable tool for the synthesis of a diverse library of functionalized cyclopropylthiophene building blocks. For instance, the coupling of various 2,3-, 2,4-, 2,5-, and 3,4-disubstituted bromothiophenes with cyclopropylboronic acid has been shown to proceed in high yields. nih.gov

Alternative Cyclopropanation Approaches Applicable to Thiophene Systems

While palladium-catalyzed cross-coupling reactions are highly effective, other classical cyclopropanation methods can also be employed for the synthesis of thiophene-cyclopropane conjugates, particularly when starting from different precursors.

Simmons-Smith Reaction: The Simmons-Smith reaction is a well-established method for the cyclopropanation of alkenes using a carbenoid species, typically generated from diiodomethane (B129776) and a zinc-copper couple or diethylzinc (B1219324) (Furukawa's modification). nih.govwikipedia.orgorganic-chemistry.org This reaction is stereospecific, with the cyclopropane (B1198618) ring being delivered to the same face of the double bond. For the synthesis of cyclopropylthiophenes, a vinylthiophene precursor would be required. The reaction proceeds via a concerted mechanism where the zinc carbenoid adds to the double bond. wikipedia.org The presence of directing groups, such as a hydroxyl group, can influence the stereochemical outcome of the reaction. wikipedia.org

Corey-Chaykovsky Reaction: The Corey-Chaykovsky reaction involves the reaction of a sulfur ylide, such as dimethylsulfoxonium methylide, with an α,β-unsaturated carbonyl compound to form a cyclopropane ring. nih.gov This reaction has been successfully applied to thiophene-containing chalcones (1-(thiophen-2-yl)-3-arylprop-2-en-1-ones) to produce 2-(substituted aryl)cycloprop-1-yl thiophen-2-yl ketones. researchgate.net The reaction proceeds via a Michael-initiated ring closure (MIRC), where the sulfur ylide first undergoes a 1,4-conjugate addition to the enone, followed by an intramolecular nucleophilic substitution to form the cyclopropane ring and extrude dimethyl sulfoxide. nih.gov

Wolff-Kishner Variants (Kizhner Cyclopropane Synthesis): A variation of the Wolff-Kishner reduction, known as the Kizhner cyclopropane synthesis, allows for the formation of cyclopropanes from α,β-unsaturated ketones or aldehydes. researchgate.net The reaction involves the initial formation of a pyrazoline intermediate by reacting the α,β-unsaturated carbonyl compound with hydrazine (B178648). Subsequent decomposition of the pyrazoline, typically through heating, leads to the extrusion of nitrogen gas and the formation of the cyclopropane ring. researchgate.net This method could be applied to thiophene-containing enones to yield the corresponding cyclopropylthiophenes.

Formylation Strategies for Thiophene Ring Systems

The introduction of a formyl group onto the thiophene ring is a crucial step in the synthesis of 4-cyclopropylthiophene-3-carbaldehyde and its analogs. Several methods are available for the formylation of aromatic and heteroaromatic compounds, with the Vilsmeier-Haack reaction and ortho-lithiation followed by formylation being particularly relevant for thiophene systems.

The Vilsmeier-Haack reaction is a widely used method for the formylation of electron-rich aromatic and heteroaromatic compounds, including thiophenes. organic-chemistry.org The reaction employs a Vilsmeier reagent, which is typically generated in situ from a substituted amide, such as N,N-dimethylformamide (DMF), and a chlorinating agent, most commonly phosphorus oxychloride (POCl₃). organic-chemistry.org The electrophilic Vilsmeier reagent then attacks the electron-rich thiophene ring to form an iminium salt, which is subsequently hydrolyzed to yield the corresponding aldehyde.

The regioselectivity of the Vilsmeier-Haack formylation on substituted thiophenes is influenced by both electronic and steric factors. For 3-substituted thiophenes, formylation generally occurs at the C2 or C5 position. The size of the Vilsmeier reagent can be tuned to influence the regiochemical outcome. Smaller Vilsmeier reagents tend to favor formylation at the more sterically accessible C2 position, while larger, more planar aromatic Vilsmeier reagents can lead to a higher proportion of the C5-formylated product. researchgate.net

Another powerful strategy for the regioselective formylation of substituted thiophenes is through directed ortho-lithiation. This method involves the deprotonation of the thiophene ring at a position adjacent (ortho) to a directing metalating group (DMG) using a strong base, typically an organolithium reagent like n-butyllithium. The resulting aryllithium intermediate is then quenched with an electrophilic formylating agent, such as DMF, to introduce the aldehyde group.

For a 3-substituted thiophene, a directing group at this position can direct lithiation to the C2 or C4 position. The choice of base and reaction conditions can influence the regioselectivity of the lithiation. For π-excessive heterocycles like thiophene, lithiation at the C2 position is generally favored. However, the presence of a directing group can override this intrinsic reactivity to achieve formylation at other positions.

| Method | Reagents | General Applicability | Regioselectivity on 3-Substituted Thiophenes |

|---|---|---|---|

| Vilsmeier-Haack Reaction | DMF, POCl₃ | Electron-rich thiophenes | Favors C2 or C5, influenced by steric bulk of the Vilsmeier reagent |

| Ortho-lithiation/Formylation | n-BuLi, DMF | Thiophenes with a directing metalating group | Directed to the position ortho to the directing group (C2 or C4) |

Vilsmeier-Haack Reaction and its Adaptations for Thiophene Aldehyde Synthesis

The Vilsmeier-Haack reaction is a versatile method for the formylation of electron-rich aromatic and heterocyclic compounds. cambridge.orgwikipedia.org The reaction typically employs a substituted amide, such as N,N-dimethylformamide (DMF), and phosphorus oxychloride (POCl3) to generate the electrophilic Vilsmeier reagent, a chloroiminium salt. wikipedia.orgchemistrysteps.com This reagent then attacks the electron-rich thiophene ring to introduce a formyl group (-CHO).

For thiophene and its derivatives, the Vilsmeier-Haack reaction is a well-established and efficient formylation method. cambridge.orgijpcbs.com The reaction conditions are generally mild, making it compatible with a variety of functional groups. ijpcbs.com Thiophene itself is typically formylated at the 2-position. cambridge.org However, the regioselectivity of the reaction can be influenced by the presence of substituents on the thiophene ring.

Adaptations of the Vilsmeier-Haack reaction have been developed to control the position of formylation and to improve yields for specific thiophene substrates. These adaptations can involve the use of different formylating agents or reaction conditions. For instance, N-methylformanilide can be used in place of DMF. wikipedia.org The choice of solvent can also play a role in the outcome of the reaction, with solvents like toluene (B28343) and dichlorobenzene being commonly used. cambridge.org

Halogen-Metal Exchange Reactions Followed by Quenching with Formylating Agents (e.g., N,N-dimethylformamide)

Halogen-metal exchange is a powerful technique for the functionalization of aromatic and heterocyclic compounds, including thiophenes. wikipedia.orgjcu.edu.au This reaction involves the exchange of a halogen atom (typically bromine or iodine) with a metal, most commonly lithium, to generate a highly reactive organometallic intermediate. wikipedia.org This intermediate can then be "quenched" with an electrophile, such as a formylating agent, to introduce a new functional group.

In the context of thiophene aldehyde synthesis, a bromo- or iodothiophene is treated with an organolithium reagent, such as n-butyllithium, at low temperatures. commonorganicchemistry.com This results in the formation of a thienyllithium species. Subsequent addition of a formylating agent, like N,N-dimethylformamide (DMF), introduces the formyl group onto the thiophene ring. commonorganicchemistry.com This method offers a high degree of regioselectivity, as the position of the formyl group is determined by the initial position of the halogen atom.

The rate of halogen-metal exchange is dependent on the halogen, with the reactivity order being I > Br > Cl. wikipedia.org This allows for selective functionalization of polyhalogenated thiophenes. The choice of the organolithium reagent and reaction conditions can also influence the efficiency of the exchange.

| Reactant | Reagents | Product | Notes |

| Bromo- or Iodothiophene | 1. Organolithium (e.g., n-BuLi) 2. DMF | Thiophene carbaldehyde | The position of the formyl group is directed by the initial halogen position. |

| 2,3-Dibromothiophene | 1. Ethyllithium (-70°C) 2. DMF | 3-Bromo-2-formylthiophene | Demonstrates selective halogen-metal exchange at the more reactive 2-position. scispace.com |

Development of One-Pot Procedures for Substituted Thiophene Aldehyde Synthesis

One-pot synthesis, where multiple reaction steps are carried out in a single reaction vessel without the isolation of intermediates, offers significant advantages in terms of efficiency, cost-effectiveness, and reduced waste generation. nih.govnih.gov Several one-pot procedures have been developed for the synthesis of substituted thiophene aldehydes.

One such approach involves a sequential halogen-metal exchange and formylation. For example, starting from a dibromothiophene, one bromine atom can be selectively exchanged with lithium, followed by formylation with DMF. scispace.com This can be followed by a second halogen-metal exchange and reaction with a different electrophile, all in the same pot. scispace.com This strategy allows for the efficient synthesis of disubstituted thiophenes with different functional groups.

Other one-pot methods for thiophene synthesis involve the construction of the thiophene ring itself from acyclic precursors, with the formyl group being introduced during the cyclization process or in a subsequent step within the same reaction sequence. These methods often utilize multicomponent reactions, where three or more reactants combine in a single operation to form a complex product.

| Starting Materials | Reagents/Conditions | Product | Reference |

| Dibromothiophenes | 1. Ethyllithium 2. DMF 3. Ethyllithium 4. Butylborate | Formylthiopheneboronic acid | scispace.com |

| Ketones or Aldehydes, Malononitrile (B47326), Elemental Sulfur | ZnO (catalyst), solvent-free, 100°C | 2-Aminothiophene derivatives | researchgate.net |

| (Z)-1-bromo-1-en-3-ynes, Triisopropylsilanethiol | Pd-catalyst | Substituted thiophenes | nih.gov |

Convergent and Divergent Synthesis of this compound

The synthesis of this compound can be approached through both convergent and divergent strategies. A convergent synthesis involves the separate synthesis of key fragments of the target molecule, which are then combined in the final steps. In contrast, a divergent synthesis starts from a common intermediate that is diversified into a range of target molecules.

Design and Execution of Sequential Cyclopropanation and Formylation Routes

A logical synthetic route to this compound involves a sequential process where the cyclopropyl group is first introduced onto the thiophene ring, followed by formylation. This approach allows for the careful control of the substitution pattern on the thiophene core.

The cyclopropanation of a suitable thiophene precursor could be achieved through various methods, such as the Simmons-Smith reaction or transition metal-catalyzed cyclopropanation of a thienyl alkene. Once the cyclopropylthiophene is obtained, a formylation reaction, such as the Vilsmeier-Haack reaction or a halogen-metal exchange followed by quenching with DMF, can be employed to introduce the aldehyde functionality at the desired position. The regioselectivity of the formylation step would be a critical consideration in this synthetic design.

Direct Formylation of Pre-existing Cyclopropylthiophenes as a Synthetic Approach

An alternative strategy involves the direct formylation of a pre-existing cyclopropylthiophene. This approach is contingent on the availability of the starting cyclopropylthiophene and the ability to control the regioselectivity of the formylation reaction.

If 3-cyclopropylthiophene (B2568312) is available, its direct formylation would be a straightforward approach to this compound. The Vilsmeier-Haack reaction would be a primary candidate for this transformation. The electron-donating nature of the cyclopropyl group would activate the thiophene ring towards electrophilic substitution, and its directing effect would need to be considered to achieve the desired 3-formyl isomer.

| Starting Material | Reaction | Potential Product(s) | Key Consideration |

| 3-Cyclopropylthiophene | Vilsmeier-Haack Formylation | 3-Cyclopropylthiophene-2-carbaldehyde and/or this compound | Regioselectivity of the formylation reaction. |

Analysis of Challenges and Optimization Efforts in the Scalable Synthesis of this compound

The scalable synthesis of this compound presents several challenges that require careful optimization of reaction conditions. Key challenges include ensuring high regioselectivity in the formylation step, achieving high yields, and developing cost-effective and environmentally friendly processes.

Optimization efforts would focus on several aspects of the synthesis. For the Vilsmeier-Haack reaction, this could involve screening different formylating agents, solvents, and reaction temperatures to maximize the yield of the desired isomer. In the case of halogen-metal exchange routes, the choice of the organolithium reagent, the temperature of the exchange, and the nature of the formylating agent would be critical parameters to optimize.

Reaction Pathways and Chemical Transformations of 4 Cyclopropylthiophene 3 Carbaldehyde

Reactivity Profile of the Aldehyde Functionality

The formyl group (-CHO) is a highly reactive functional group that readily participates in a variety of chemical reactions. Its electrophilic carbon atom is susceptible to nucleophilic attack, and the adjacent hydrogen atom can be abstracted in oxidation reactions.

The aldehyde functionality of 4-cyclopropylthiophene-3-carbaldehyde can be readily oxidized to the corresponding carboxylic acid, 4-cyclopropylthiophene-3-carboxylic acid. This transformation is a common and fundamental reaction in organic chemistry. Various oxidizing agents can be employed to achieve this conversion, ranging from strong oxidants like potassium permanganate (B83412) (KMnO₄) and chromic acid (H₂CrO₄) to milder, more selective reagents. The oxidation of thiophene-2-carboxaldehyde to thiophene-2-carboxylic acid is a well-established precedent for this type of transformation on a thiophene (B33073) ring system. wikipedia.org

Common reagents for this oxidation include:

Jones Reagent (CrO₃ in aqueous acetone/sulfuric acid): A powerful oxidant that efficiently converts aldehydes to carboxylic acids.

Potassium Permanganate (KMnO₄): A strong oxidizing agent, typically used under basic or neutral conditions, followed by acidification.

Silver(I) Oxide (Ag₂O): A mild reagent often used for aldehydes that may be sensitive to harsher conditions (Tollens' reagent is a classic example).

The general transformation is depicted below:

Reaction Scheme: Oxidation of this compound

A general scheme showing the oxidation of the formyl group to a carboxylic acid.

The formyl group can be reduced to either a primary alcohol or completely deoxygenated to a methyl group (alkane), depending on the reducing agent and reaction conditions employed.

Reduction to Alcohols: The reduction of the aldehyde to (4-cyclopropylthiophen-3-yl)methanol (B3015869) is typically accomplished using hydride-based reducing agents. Sodium borohydride (B1222165) (NaBH₄) is a mild and selective reagent commonly used for this purpose, as it readily reduces aldehydes and ketones without affecting more robust functional groups like esters or the thiophene ring. commonorganicchemistry.commdma.chmasterorganicchemistry.com The reaction is generally performed in a protic solvent such as methanol (B129727) or ethanol (B145695). masterorganicchemistry.com Lithium aluminum hydride (LiAlH₄) is a more powerful reducing agent that can also be used, though its higher reactivity requires anhydrous conditions and careful handling. mdma.ch

Table 1: Reagents for Reduction of Aldehyde to Alcohol

| Reagent | Typical Conditions | Product |

|---|---|---|

| Sodium Borohydride (NaBH₄) | Methanol or Ethanol, 0 °C to room temp. | (4-Cyclopropylthiophen-3-yl)methanol |

Reduction to Alkanes: Complete reduction of the carbonyl group to a methylene (B1212753) (-CH₂) group, yielding 4-cyclopropyl-3-methylthiophene, requires more forceful conditions. Two classical methods for this transformation are the Wolff-Kishner and Clemmensen reductions.

Wolff-Kishner Reduction: This method involves the formation of a hydrazone intermediate by reacting the aldehyde with hydrazine (B178648) (N₂H₄), followed by base-catalyzed decomposition at high temperatures. wikipedia.orgyoutube.com The Huang-Minlon modification, which uses a high-boiling solvent like ethylene (B1197577) glycol, is a common variant. yale.edu This reaction is performed under strongly basic conditions, making it suitable for substrates that are sensitive to acid. masterorganicchemistry.com The Wolff-Kishner reduction has been successfully applied to various ketones and aldehydes in the thiophene series. dokumen.pubacs.org

Clemmensen Reduction: This reduction employs zinc amalgam (Zn(Hg)) in concentrated hydrochloric acid. annamalaiuniversity.ac.inwikipedia.org It is conducted under strongly acidic conditions and is particularly effective for aryl-alkyl ketones. thermofisher.com Substrates sensitive to strong bases but stable in acid would be candidates for this method.

Knoevenagel Condensation: this compound can undergo Knoevenagel condensation with compounds containing an active methylene group (e.g., malononitrile (B47326), ethyl cyanoacetate, diethyl malonate). banglajol.inforesearchgate.netorganic-chemistry.org This reaction is typically catalyzed by a weak base, such as piperidine (B6355638) or ammonia (B1221849), and results in the formation of a new carbon-carbon double bond. organic-chemistry.org The reaction proceeds through a nucleophilic addition of the carbanion generated from the active methylene compound to the aldehyde's carbonyl carbon, followed by dehydration. The products are valuable intermediates for the synthesis of various fine chemicals and pharmaceuticals. banglajol.info For instance, the reaction with malononitrile would yield 2-(4-cyclopropylthiophen-3-yl)methylene)malononitrile.

Table 2: Knoevenagel Condensation Partners for this compound

| Active Methylene Compound | Catalyst (Example) | Product Type |

|---|---|---|

| Malononitrile (CH₂(CN)₂) | Piperidine | α,β-Unsaturated dinitrile |

| Ethyl Cyanoacetate (NCCH₂COOEt) | Ammonium (B1175870) Acetate (B1210297) | α,β-Unsaturated cyanoester |

Claisen Condensation: The Claisen condensation is a carbon-carbon bond-forming reaction that occurs between two ester molecules or an ester and another carbonyl compound in the presence of a strong base. The reaction specifically requires at least one of the reactants to be an ester with α-hydrogens that can be deprotonated to form an enolate. Therefore, the Claisen condensation, in its classical definition, is not a reaction that directly involves an aldehyde like this compound as the primary electrophilic substrate. A related reaction, the Claisen-Schmidt condensation, involves the reaction of an aldehyde or ketone with an ester, but the term "Claisen Condensation" is reserved for reactions where an ester acts as the electrophile.

The formyl group is a precursor for the synthesis of oximes and nitriles.

Oxime Formation: The aldehyde reacts with hydroxylamine (B1172632) (NH₂OH), typically as hydroxylamine hydrochloride with a base, to form this compound oxime. This reaction is a standard condensation where the oxygen of the carbonyl group is replaced by the =N-OH group.

Nitrile Synthesis: The corresponding nitrile, 4-cyclopropylthiophene-3-carbonitrile, can be synthesized from the aldehyde. A common two-step method involves the initial formation of the aldoxime, as described above, followed by a dehydration reaction. Reagents such as acetic anhydride (B1165640), thionyl chloride, or phosphorus pentoxide are effective for this dehydration step, which eliminates a molecule of water from the oxime to yield the nitrile. The synthesis of 3-thienylacetonitrile from thiophene-3-carboxaldehyde derivatives is a known industrial process, highlighting the utility of this transformation. google.com

Reactivity of the Thiophene Ring in this compound

The thiophene ring is an aromatic heterocycle that is generally more reactive than benzene (B151609) towards electrophilic aromatic substitution (EAS). e-bookshelf.de Substitution typically occurs at the α-positions (C2 and C5), which are adjacent to the sulfur atom, as these positions can better stabilize the cationic intermediate (sigma complex) formed during the reaction.

In this compound, the regiochemical outcome of an EAS reaction is controlled by the directing effects of the two existing substituents: the formyl group at C3 and the cyclopropyl (B3062369) group at C4.

Formyl Group (-CHO): This is a deactivating group due to its electron-withdrawing inductive (-I) and resonance (-M) effects. It directs incoming electrophiles to the meta position. youtube.com Relative to the C3 position, the C5 position is meta.

Cyclopropyl Group: This group is considered weakly activating and ortho, para-directing in electrophilic aromatic substitution on benzene rings. This is attributed to the p-orbital character of its C-C bonds, which allows it to stabilize an adjacent positive charge through conjugation.

Considering the structure of this compound, there are two available positions for substitution on the thiophene ring: C2 and C5.

The C2 position is ortho to the deactivating formyl group and meta to the activating cyclopropyl group.

The C5 position is meta to the deactivating formyl group and ortho to the activating cyclopropyl group.

The directing effects are conflicting at the C2 position but are reinforcing for substitution at the C5 position. The activating cyclopropyl group directs ortho to itself (towards C5), and the deactivating formyl group directs meta to itself (also towards C5). Therefore, electrophilic aromatic substitution reactions, such as halogenation, nitration, or Friedel-Crafts reactions, are strongly predicted to occur at the C5 position of the thiophene ring. ijrar.org

Table 3: Predicted Regioselectivity of EAS on this compound

| Position | Influence of -CHO (at C3) | Influence of Cyclopropyl (at C4) | Predicted Outcome |

|---|---|---|---|

| C2 | Deactivating (ortho) | Activating (meta) | Disfavored |

| C5 | Deactivating (meta) | Activating (ortho) | Favored |

Organometallic Reactions and Lithiation for Directed Functionalization

Organometallic reactions, particularly those involving lithiation, are powerful tools for the regioselective functionalization of thiophene rings. The reaction of thiophene with organolithium reagents, such as n-butyllithium (n-BuLi), leads to the formation of thienyllithium species. wikipedia.org This process allows for the introduction of various electrophiles at specific positions that might not be accessible through direct electrophilic substitution.

The acidity of the protons on the thiophene ring dictates the site of lithiation, with the α-protons (at the 2- and 5-positions) being significantly more acidic than the β-protons. This inherent reactivity allows for selective deprotonation at the 2-position. mdpi.com

In the context of substituted thiophenes, existing functional groups can act as directing groups for lithiation. For instance, in the synthesis of a tetra-substituted thiophene, a series of three consecutive regioselective direct lithiations were employed. mdpi.com An amide group at the 2-position can direct lithiation to the adjacent 3-position. This directed ortho-metalation is a common strategy for introducing substituents at specific sites.

For this compound, direct lithiation would likely be influenced by the directing effects of both the aldehyde and the cyclopropyl groups, as well as the inherent acidity of the thiophene ring protons. The aldehyde group could potentially direct lithiation to the adjacent 2-position. Subsequent reaction of the resulting organolithium intermediate with an electrophile would provide a route to 2,3,4-trisubstituted thiophenes. mdpi.com Thienyllithium reagents are versatile intermediates that can react with a wide range of electrophiles, including alkyl halides, carbon dioxide, and isocyanates, to introduce new functional groups onto the thiophene core. wikipedia.orgmdpi.com

Specific Reactivity of the Cyclopropyl Moiety in this compound

Investigations into Cyclopropane (B1198618) Ring-Opening Reactions

The cyclopropane ring, while generally stable, possesses significant ring strain (approximately 27 kcal/mol), which makes it susceptible to ring-opening reactions under certain conditions. These reactions are often catalyzed by acids or transition metals and can proceed through various mechanisms depending on the substrate and reagents. nih.govnih.gov

Acid-catalyzed ring-opening of cyclopropanes typically involves protonation, which can lead to the formation of a carbocation intermediate. nih.govstackexchange.com The regioselectivity of the ring-opening is influenced by the stability of the resulting carbocation. For monosubstituted cyclopropanes, such as those bearing an aryl group, the reaction in the presence of a Brønsted acid like triflic acid can proceed via an Sₙ1-type mechanism, forming a branched product. nih.gov In contrast, cyclopropyl ketones may react through a homo-conjugate addition pathway. nih.gov

For a molecule like this compound, investigations into ring-opening would need to consider the electronic influence of the substituted thiophene ring. The thienyl group can stabilize an adjacent positive charge, potentially facilitating the cleavage of the cyclopropane C-C bond. The specific conditions, such as the type of acid used and the solvent, would be critical in determining whether a ring-opening reaction occurs and what products are formed. nih.govnih.gov

Assessment of Cyclopropyl Group Stability Under Diverse Reaction Conditions (e.g., sensitivity to acidic media)

The stability of the cyclopropyl group is a critical consideration in the synthesis and transformation of molecules like this compound. The cyclopropyl moiety is known to be sensitive to acidic conditions, which can promote ring-opening reactions. bohrium.comacs.org This sensitivity necessitates careful selection of reaction conditions to preserve the three-membered ring.

For example, during the bromination of cyclopropylthiophene derivatives, buffered solutions (e.g., NaOAc/AcOH) were employed specifically to counteract the cyclopropyl group's sensitivity to the acidic conditions that can be generated during the reaction. nih.gov Despite these precautions, challenges and side reactions were still encountered, indicating the delicate nature of these substrates. nih.gov

The stability of the cyclopropyl group is also relevant in other electrophilic substitution reactions. For instance, strong acids like chlorosulfonic acid, which are sometimes used for sulfonation, possess substantial oxidative properties that could be too harsh for cyclopropylthiophene derivatives, potentially leading to degradation or ring-opening rather than the desired substitution. nih.gov

Advanced Spectroscopic Analysis and Structural Elucidation of 4 Cyclopropylthiophene 3 Carbaldehyde

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structure Assignment

NMR spectroscopy serves as the cornerstone for determining the precise connectivity and environment of atoms within 4-Cyclopropylthiophene-3-carbaldehyde. Through a combination of one-dimensional and two-dimensional experiments, a complete picture of the proton and carbon framework can be assembled.

The ¹H NMR spectrum of this compound is predicted to display distinct signals corresponding to each unique proton environment. The aldehyde proton (CHO) is expected to appear as a singlet in the highly deshielded region of the spectrum, typically around 9.8-10.1 ppm, due to the strong electron-withdrawing effect of the carbonyl group and its proximity to the aromatic thiophene (B33073) ring.

The thiophene ring itself possesses two aromatic protons. The proton at the C2 position, being adjacent to the electron-withdrawing aldehyde group, would resonate further downfield compared to the proton at the C5 position. These would likely appear as singlets or narrow doublets due to long-range coupling. The cyclopropyl (B3062369) group introduces three distinct proton environments: one methine proton (-CH-) and two diastereotopic methylene (B1212753) protons (-CH2-). The methine proton, directly attached to the thiophene ring, would appear as a multiplet. The four methylene protons of the cyclopropyl ring are expected to resonate in the upfield, aliphatic region of the spectrum, likely as complex multiplets due to geminal and vicinal coupling.

Predicted ¹H NMR Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |

| Aldehyde H (CHO) | 9.8 - 10.1 | Singlet (s) |

| Thiophene H-2 | 8.0 - 8.3 | Singlet (s) |

| Thiophene H-5 | 7.0 - 7.3 | Singlet (s) |

| Cyclopropyl CH | 2.0 - 2.4 | Multiplet (m) |

| Cyclopropyl CH₂ | 0.8 - 1.2 | Multiplet (m) |

Note: Predicted values are based on analogous structures and standard chemical shift ranges.

The ¹³C NMR spectrum provides critical information about the carbon skeleton of the molecule. Each unique carbon atom in this compound will produce a distinct signal. The most downfield signal is anticipated for the aldehyde carbonyl carbon, typically appearing in the 180-190 ppm range.

The four carbons of the thiophene ring are expected to resonate in the aromatic region (approximately 120-150 ppm). The substituted carbons, C3 (bearing the aldehyde) and C4 (bearing the cyclopropyl group), would show distinct shifts from the protonated carbons, C2 and C5. The carbon of the cyclopropyl methine group will appear at a higher chemical shift than the methylene carbons due to its substitution on the aromatic ring. The two equivalent methylene carbons of the cyclopropyl group will be found in the upfield region, characteristic of aliphatic carbons.

Predicted ¹³C NMR Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| Aldehyde C=O | 180 - 190 |

| Thiophene C4 | 145 - 155 |

| Thiophene C3 | 140 - 150 |

| Thiophene C2 | 130 - 140 |

| Thiophene C5 | 120 - 130 |

| Cyclopropyl CH | 10 - 20 |

| Cyclopropyl CH₂ | 5 - 15 |

Note: Predicted values are based on analogous structures and standard chemical shift ranges. nist.gov

Two-dimensional NMR experiments are indispensable for confirming the structural assignments made from 1D spectra.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. journalskuwait.org For this compound, COSY would be crucial for confirming the connectivity within the cyclopropyl ring, showing correlations between the methine proton and the methylene protons.

HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence): These experiments correlate directly bonded proton and carbon atoms. journalskuwait.orgmdpi.com This would definitively link the ¹H signals of the thiophene H-2, H-5, and the cyclopropyl protons to their corresponding ¹³C signals in the carbon framework.

HMBC (Heteronuclear Multiple Bond Correlation): This technique identifies longer-range (typically 2-3 bond) couplings between protons and carbons, which is vital for piecing together the molecular structure. journalskuwait.orgmdpi.com Key expected correlations would include:

The aldehyde proton showing a correlation to the C3 and C2 carbons of the thiophene ring.

The cyclopropyl methine proton showing correlations to the C4, C3, and C5 carbons.

The thiophene H-2 proton correlating with C3 and C4.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment shows through-space correlations between protons that are in close proximity, which can help confirm stereochemistry and conformation. A NOESY spectrum could show a correlation between the aldehyde proton and the thiophene H-2 proton, confirming their spatial relationship.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination and Fragmentation Pathway Analysis

High-Resolution Mass Spectrometry is a powerful tool for determining the elemental composition of a molecule by providing a highly accurate mass measurement. For this compound (molecular formula C₈H₈OS), the calculated exact mass would be used to confirm its chemical formula.

Analysis of the fragmentation patterns in the mass spectrum provides further structural evidence. Common fragmentation pathways for this molecule would likely include:

Loss of a hydrogen radical (M-1).

Loss of the carbonyl group as carbon monoxide (M-28), a characteristic fragmentation for aldehydes.

Cleavage of the cyclopropyl ring from the thiophene core.

Predicted HRMS Data for this compound

| Ion | Formula | Calculated Exact Mass (m/z) |

| [M]⁺• | C₈H₈OS | 152.0347 |

| [M-H]⁺ | C₈H₇OS | 151.0269 |

| [M-CO]⁺• | C₇H₈S | 124.0347 |

Note: Exact masses are calculated based on the most abundant isotopes.

Infrared (IR) Spectroscopy for Identification of Key Functional Groups

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound would be dominated by absorptions characteristic of its aldehyde and substituted thiophene structure.

The most prominent feature would be the strong carbonyl (C=O) stretching vibration of the conjugated aldehyde, expected in the range of 1660-1700 cm⁻¹. The C-H stretch of the aldehyde proton typically appears as a pair of medium-intensity bands around 2720 cm⁻¹ and 2820 cm⁻¹. Aromatic C-H stretching from the thiophene ring would be observed just above 3000 cm⁻¹, while the aliphatic C-H stretches from the cyclopropyl group would appear just below 3000 cm⁻¹.

Predicted IR Absorption Bands for this compound

| Functional Group | Vibration Type | Predicted Absorption Range (cm⁻¹) | Intensity |

| Aromatic C-H (Thiophene) | Stretch | 3100 - 3000 | Medium |

| Aliphatic C-H (Cyclopropyl) | Stretch | 3000 - 2850 | Medium |

| Aldehyde C-H | Stretch | ~2820 and ~2720 | Medium |

| Aldehyde C=O | Stretch | 1700 - 1660 | Strong |

| Aromatic C=C (Thiophene) | Stretch | 1600 - 1450 | Medium-Weak |

Note: Predicted values are based on standard IR correlation tables.

X-ray Crystallography for Definitive Solid-State Structural Confirmation

Should this compound be a crystalline solid, single-crystal X-ray crystallography would offer the most definitive and unambiguous structural proof. This technique provides precise three-dimensional coordinates of every atom in the crystal lattice.

Computational Chemistry and Theoretical Studies on 4 Cyclopropylthiophene 3 Carbaldehyde

Quantum Chemical Calculations (e.g., Density Functional Theory - DFT) for Electronic Structure, Reactivity Prediction, and Reaction Pathways

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental to characterizing the electronic landscape of a molecule. mdpi.com DFT methods, such as the widely used B3LYP functional, provide a balance between computational cost and accuracy for determining optimized geometries, electronic energies, and molecular orbitals. osi.lvijcce.ac.ir

The electronic structure of 4-Cyclopropylthiophene-3-carbaldehyde is defined by its Frontier Molecular Orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is typically distributed across the electron-rich thiophene (B33073) ring and the cyclopropyl (B3062369) group, indicating these are the primary sites for electrophilic attack. The LUMO, conversely, is expected to be localized on the electron-withdrawing carbaldehyde group and the C2 and C5 positions of the thiophene ring, marking the likely sites for nucleophilic attack.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for predicting the molecule's chemical reactivity and kinetic stability. nih.gov A smaller energy gap suggests higher polarizability and greater reactivity. nih.gov From these FMO energies, various global reactivity descriptors can be calculated to quantify the molecule's chemical behavior. mdpi.com

Table 1: Representative Global Reactivity Descriptors Calculated via DFT This table illustrates the types of quantum chemical parameters derived from FMO energies for predicting molecular reactivity, with conceptual values based on similar thiophene derivatives.

| Parameter | Formula | Significance |

| HOMO Energy (EHOMO) | - | Energy of the highest occupied molecular orbital; relates to electron-donating ability. |

| LUMO Energy (ELUMO) | - | Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability. |

| Energy Gap (ΔE) | ELUMO - EHOMO | Indicates chemical reactivity and stability; a smaller gap implies higher reactivity. |

| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | Measures resistance to change in electron distribution. |

| Chemical Softness (S) | 1 / (2η) | Reciprocal of hardness; indicates a molecule's capacity to receive electrons. |

| Electronegativity (χ) | -(EHOMO + ELUMO) / 2 | Measures the power of an atom or group to attract electrons. |

| Electrophilicity Index (ω) | χ² / (2η) | Quantifies the energy lowering of a system when it accepts electrons from the environment. |

Furthermore, the Molecular Electrostatic Potential (MEP) surface is another crucial output of DFT calculations. The MEP map visualizes the charge distribution across the molecule, highlighting electron-rich (negative potential, typically colored red) and electron-poor (positive potential, colored blue) regions. For this compound, the most negative potential is expected around the oxygen atom of the aldehyde group, making it a prime site for hydrogen bonding and electrophilic interactions.

Detailed Conformational Analysis of the Cyclopropyl and Aldehyde Moieties and Their Influence on Molecular Architecture

The orientation of the aldehyde group relative to the thiophene ring is a key conformational feature. Two primary planar conformers are possible: a syn conformer, where the aldehyde C=O bond is oriented towards the sulfur atom, and an anti conformer, where it is pointed away. The relative stability of these conformers is determined by a delicate balance of steric repulsion and electrostatic interactions between the aldehyde oxygen and the thiophene sulfur or adjacent C-H bond. In many substituted 3-formylthiophenes, the anti conformer is often slightly more stable.

The cyclopropyl group, attached at the C4 position, also has preferred orientations. Due to its unique electronic structure, the cyclopropyl ring can interact with the adjacent π-system of the thiophene ring. The most stable conformation is likely a "bisected" arrangement, where the C3-C4 bond of the thiophene ring bisects the plane of the cyclopropyl ring. This orientation minimizes steric hindrance with the adjacent aldehyde and C5-hydrogen while allowing for potential electronic stabilization through hyperconjugation between the cyclopropyl's Walsh orbitals and the thiophene π-orbitals.

Table 2: Key Dihedral Angles and Conformational Influence This interactive table describes the critical rotational angles in this compound and their impact on molecular stability.

| Dihedral Angle | Description | Expected Low-Energy Conformations | Primary Influencing Factors |

| S1-C2-C3-C(aldehyde) | Rotation of the aldehyde group relative to the thiophene ring. | Near 0° (syn) or 180° (anti). | Steric hindrance, electrostatic interactions, conjugation. |

| C3-C4-C(cyclopropyl)-C(cyclopropyl) | Rotation of the cyclopropyl group relative to the thiophene ring. | "Bisected" conformation is often preferred. | Steric hindrance, hyperconjugative stability. |

In-depth Studies of Reaction Mechanisms Associated with the Synthesis and Transformation of this compound

Computational chemistry is instrumental in mapping the reaction pathways for the synthesis and subsequent chemical transformations of molecules. By calculating the energies of reactants, intermediates, transition states (TS), and products, a detailed reaction energy profile can be constructed.

A plausible synthetic route to this compound could involve the Vilsmeier-Haack formylation of a 3-cyclopropylthiophene (B2568312) precursor or a metal-halogen exchange on 3-bromo-4-cyclopropylthiophene followed by quenching with an electrophilic formylating agent like N,N-Dimethylformamide (DMF). DFT calculations can model these reaction pathways to:

Identify the Transition State: Locate the highest energy point along the reaction coordinate, which determines the reaction's activation energy.

Determine Rate-Limiting Step: In a multi-step reaction, the step with the highest activation energy is identified as the rate-determining step.

Evaluate Regioselectivity: For formylation of 3-cyclopropylthiophene, calculations can predict whether the aldehyde group will preferentially add at the C2 or C5 position by comparing the activation energies of the respective pathways.

Similarly, theoretical studies can predict the outcomes of transformations involving the aldehyde group, such as oxidation, reduction, or condensation reactions. For instance, the mechanism of a Wittig reaction at the aldehyde can be modeled to understand the formation of the oxaphosphetane intermediate and the subsequent elimination to form an alkene, providing insights into the reaction's stereoselectivity.

Molecular Modeling Approaches for Understanding Intramolecular and Intermolecular Interactions within this Chemical Space

Molecular modeling extends beyond single molecules to explore the non-covalent interactions that dictate how a molecule interacts with its environment, including other molecules of its kind (in a solid or liquid state) or with a solvent.

Intramolecular Interactions: Natural Bond Orbital (NBO) analysis is a powerful computational method used to study charge delocalization and hyperconjugative interactions within a molecule. mdpi.com For this compound, NBO analysis could quantify the electronic interactions between:

The lone pairs of the aldehyde oxygen and the antibonding orbitals of adjacent bonds.

The σ-bonds of the cyclopropyl ring (Walsh orbitals) and the π* antibonding orbitals of the thiophene ring, providing evidence for electronic stabilization.

The π-orbitals of the thiophene ring and the π* orbital of the carbonyl group, confirming the extent of conjugation.

Intermolecular Interactions: In the solid state, molecules of this compound would arrange themselves to maximize favorable intermolecular forces. Based on studies of similar crystal structures, these interactions are likely to include:

C-H···O Hydrogen Bonds: The aldehyde oxygen is a strong hydrogen bond acceptor and can form weak hydrogen bonds with C-H groups on the thiophene or cyclopropyl rings of neighboring molecules.

π-π Stacking: The planar thiophene rings could stack on top of one another, an interaction driven by favorable electrostatic and dispersion forces.

C-H···π Interactions: The C-H bonds of the cyclopropyl group could interact with the electron-rich face of a nearby thiophene ring.

Computational methods, including Quantum Theory of Atoms in Molecules (QTAIM) and Non-Covalent Interaction (NCI) plots, can be used to identify and characterize these weak interactions, providing a detailed picture of the forces that govern the molecule's supramolecular architecture.

Synthesis and Exploration of Chemically Diverse Derivatives of 4 Cyclopropylthiophene 3 Carbaldehyde

Routes to Carboxylic Acid Derivatives of Cyclopropylthiophenes

The oxidation of the aldehyde functionality in 4-cyclopropylthiophene-3-carbaldehyde to a carboxylic acid is a fundamental transformation that opens the door to a variety of further derivatizations, such as esterification and amidation. Several established oxidation methods can be effectively employed for this purpose.

One of the most common and efficient methods involves the use of potassium permanganate (B83412) (KMnO4) in an alkaline medium. This powerful oxidizing agent readily converts the aldehyde to the corresponding carboxylate salt, which upon acidic workup, yields 4-cyclopropylthiophene-3-carboxylic acid. Another widely utilized method is the Pinnick oxidation, which employs sodium chlorite (B76162) (NaClO2) in the presence of a scavenger for the byproduct hypochlorite, such as 2-methyl-2-butene. This method is particularly favored for its mild reaction conditions and high yields.

Furthermore, Tollens' reagent, a solution of silver nitrate (B79036) and ammonia (B1221849), provides a classic method for aldehyde oxidation. The reaction results in the formation of a silver mirror, indicating the successful conversion of the aldehyde to the carboxylate. Jones oxidation, using chromium trioxide in sulfuric acid and acetone, is another viable, albeit harsher, option.

The resulting 4-cyclopropylthiophene-3-carboxylic acid is a key intermediate for the synthesis of esters and amides. Standard Fischer esterification conditions, involving reaction with an alcohol in the presence of a catalytic amount of strong acid, can be used to produce a variety of esters. Similarly, the carboxylic acid can be converted to the corresponding acyl chloride using reagents like thionyl chloride (SOCl2) or oxalyl chloride, which can then be reacted with a wide range of amines to form amides.

Table 1: Oxidation Methods for the Synthesis of 4-Cyclopropylthiophene-3-carboxylic acid

| Oxidizing Agent | Reagent(s) | Typical Conditions |

| Potassium Permanganate | KMnO4, NaOH/H2O, then H+ | Basic aqueous solution, followed by acidification |

| Sodium Chlorite (Pinnick) | NaClO2, NaH2PO4, 2-methyl-2-butene | t-BuOH/H2O, room temperature |

| Tollens' Reagent | AgNO3, NH4OH | Aqueous ammonia, room temperature |

| Jones Reagent | CrO3, H2SO4, Acetone | Acetone, 0°C to room temperature |

Methodologies for the Preparation of Nitrile Derivatives

The conversion of this compound into 4-cyclopropylthiophene-3-carbonitrile introduces a versatile nitrile group that can participate in a variety of subsequent chemical transformations, including reduction to amines, hydrolysis to carboxylic acids, and participation in cycloaddition reactions.

A primary route to synthesize the nitrile derivative is through the formation of an oxime followed by dehydration. The carbaldehyde is first reacted with hydroxylamine (B1172632) hydrochloride in the presence of a base, such as sodium acetate (B1210297) or pyridine, to yield the corresponding aldoxime. Subsequent dehydration of the aldoxime can be achieved using a range of reagents. Acetic anhydride (B1165640) is a commonly used dehydrating agent, often requiring elevated temperatures. Other effective reagents for this transformation include thionyl chloride, phosphorus pentoxide, and trifluoroacetic anhydride.

Alternatively, a one-pot synthesis can be employed using reagents such as hydroxylamine-O-sulfonic acid in the presence of a base. This method circumvents the isolation of the intermediate oxime, providing a more streamlined approach to the nitrile. Another direct method involves the reaction of the aldehyde with ammonia and an oxidizing agent, such as iodine, in a process known as the Radziszewski reaction, though this is less commonly used for aromatic aldehydes.

Table 2: Reagents for the Conversion of this compound to 4-Cyclopropylthiophene-3-carbonitrile

| Step | Reagent(s) | Intermediate |

| 1. Oxime Formation | NH2OH·HCl, Base (e.g., NaOAc, Pyridine) | This compound oxime |

| 2. Dehydration | Acetic anhydride, Thionyl chloride, P2O5, or TFAA | 4-Cyclopropylthiophene-3-carbonitrile |

| One-pot Conversion | Hydroxylamine-O-sulfonic acid, Base | 4-Cyclopropylthiophene-3-carbonitrile |

Synthesis of Halogenated Derivatives for Further Cross-Coupling Applications

The introduction of halogen atoms onto the thiophene (B33073) ring of this compound is a crucial step for enabling further functionalization through various cross-coupling reactions, such as Suzuki, Stille, and Heck couplings. These reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds.

Electrophilic halogenation is the most direct method for introducing halogens to the thiophene ring. Due to the electron-donating nature of the sulfur atom, the thiophene ring is activated towards electrophilic substitution, primarily at the 2- and 5-positions.

For bromination, reagents such as N-bromosuccinimide (NBS) in a solvent like tetrahydrofuran (B95107) (THF) or carbon tetrachloride (CCl4) are highly effective for the selective monobromination at the most reactive position. The reaction conditions can be tuned to control the degree of halogenation. Similarly, N-chlorosuccinimide (NCS) and N-iodosuccinimide (NIS) can be used for chlorination and iodination, respectively. Direct halogenation with elemental bromine or chlorine is also possible but can be less selective and lead to over-halogenation.

The position of halogenation will be directed by the existing substituents. The aldehyde group is a deactivating group, while the cyclopropyl (B3062369) group is weakly activating. Therefore, halogenation is expected to occur preferentially at the 2- or 5-position of the thiophene ring. For instance, reaction with NBS would likely yield 2-bromo-4-cyclopropylthiophene-3-carbaldehyde or 5-bromo-4-cyclopropylthiophene-3-carbaldehyde.

Once halogenated, these derivatives become valuable substrates for palladium-catalyzed cross-coupling reactions, allowing for the introduction of a wide range of substituents, including aryl, alkyl, and vinyl groups, thereby significantly expanding the chemical diversity of the cyclopropylthiophene scaffold.

Formation of Sulfonyl Chloride Derivatives for Diverse Chemical Modifications

The synthesis of 4-cyclopropylthiophene-3-sulfonyl chloride from the corresponding carbaldehyde provides a highly reactive intermediate that can be readily converted into a variety of sulfonamides, sulfonate esters, and other sulfur-containing compounds. These derivatives are of significant interest in medicinal chemistry due to the prevalence of the sulfonamide moiety in a wide range of therapeutic agents.

A common synthetic route to the sulfonyl chloride involves a multi-step process. First, the this compound is oxidized to the corresponding carboxylic acid, as described in section 6.1. The carboxylic acid can then be converted to a sulfonyl chloride via a Sandmeyer-type reaction. This typically involves the conversion of an amino group to a diazonium salt, which is then reacted with sulfur dioxide in the presence of a copper(I) chloride catalyst. Therefore, the synthesis would first require the introduction of an amino group to the thiophene ring, which can be a challenging transformation.

A more direct approach involves the direct sulfonation of the thiophene ring followed by chlorination. However, this method can suffer from a lack of regioselectivity. A more controlled method involves the lithiation of a brominated derivative of 4-cyclopropylthiophene, followed by quenching with sulfur dioxide to form a sulfinate salt. Subsequent treatment with a chlorinating agent such as N-chlorosuccinimide (NCS) or sulfuryl chloride (SO2Cl2) yields the desired sulfonyl chloride. nih.gov

For example, if 2-bromo-4-cyclopropylthiophene-3-carbaldehyde is used as a starting material, lithiation at the 2-position followed by reaction with SO2 and then a chlorinating agent would yield 4-cyclopropyl-3-formylthiophene-2-sulfonyl chloride. The aldehyde group may need to be protected during this sequence.

The resulting sulfonyl chloride is a versatile electrophile that readily reacts with a wide range of nucleophiles, including primary and secondary amines to form sulfonamides, and alcohols to form sulfonate esters.

Chemical Transformations Leading to Fused Heterocyclic Systems Containing the Cyclopropylthiophene Core (e.g., imidazolidine-2,4-dione derivatives)

The aldehyde functionality of this compound is a convenient handle for the construction of fused heterocyclic systems. A notable example is the synthesis of imidazolidine-2,4-dione derivatives, also known as hydantoins. The hydantoin (B18101) ring system is a privileged scaffold in medicinal chemistry, found in a number of anticonvulsant and antiarrhythmic drugs.

The most common method for the synthesis of hydantoins from aldehydes is the Bucherer-Bergs reaction. In this one-pot, multi-component reaction, this compound is treated with potassium cyanide and ammonium (B1175870) carbonate (or a source of ammonia and carbon dioxide). The reaction proceeds through the initial formation of an aminonitrile, which then cyclizes in the presence of carbonate to form the imidazolidine-2,4-dione ring. This reaction provides a straightforward and efficient route to 5-(4-cyclopropylthiophen-3-yl)imidazolidine-2,4-dione.

Another approach involves a Strecker-type synthesis to form an α-amino acid, which can then be cyclized to the hydantoin. The aldehyde is reacted with an amine and a cyanide source to form an α-aminonitrile. Hydrolysis of the nitrile group to a carboxylic acid, followed by reaction with a source of a carbonyl group (such as phosgene (B1210022) or a carbamate) and subsequent cyclization, yields the hydantoin derivative.

These synthetic strategies allow for the incorporation of the cyclopropylthiophene moiety into a well-established pharmacophore, opening up possibilities for the discovery of new biologically active compounds.

Applications of this compound as a Versatile Building Block in the Synthesis of Complex Molecular Architectures

Beyond the derivatizations of its functional group and thiophene ring, this compound serves as a versatile building block in the construction of more complex molecular architectures. The aldehyde group can participate in a wide range of carbon-carbon bond-forming reactions, enabling the extension and elaboration of the molecular framework.

The Wittig reaction and its Horner-Wadsworth-Emmons variant are powerful methods for the conversion of the aldehyde to an alkene. By reacting this compound with a phosphorus ylide, a variety of substituted alkenes can be synthesized with control over the stereochemistry of the double bond. This allows for the introduction of vinyl groups, which can then be further functionalized.

Aldol (B89426) condensation reactions, both base- and acid-catalyzed, provide another avenue for C-C bond formation. Reaction of the carbaldehyde with enolates derived from ketones or esters leads to the formation of β-hydroxy carbonyl compounds, which can be subsequently dehydrated to α,β-unsaturated systems. These conjugated systems are valuable intermediates in organic synthesis.

Furthermore, the aldehyde can participate in various multicomponent reactions, such as the Ugi and Passerini reactions, which allow for the rapid assembly of complex molecules from simple starting materials. For instance, in an Ugi reaction, this compound could be combined with an amine, an isocyanide, and a carboxylic acid to generate a complex α-acylamino amide derivative in a single step.

The cyclopropylthiophene moiety itself can impart unique properties to the final molecules, including conformational rigidity and altered metabolic stability, which are often desirable in drug design. The combination of the reactive aldehyde handle with the unique cyclopropylthiophene core makes this compound a valuable and versatile tool for the synthesis of diverse and complex molecular structures.

Future Research Trajectories for 4 Cyclopropylthiophene 3 Carbaldehyde in Academic Chemistry

Innovations in Green Chemistry Approaches for its Synthesis

The development of environmentally benign synthetic routes for 4-Cyclopropylthiophene-3-carbaldehyde is a primary area for future research. Traditional synthetic methods for thiophene (B33073) derivatives often rely on hazardous solvents, stoichiometric reagents, and energy-intensive conditions. Future academic efforts will likely focus on aligning its synthesis with the principles of green chemistry. mdpi.com

Key research objectives could include:

Catalytic Systems: Investigating novel heterogeneous and homogeneous catalysts to improve reaction efficiency and allow for catalyst recycling. mdpi.com This could involve exploring earth-abundant metal catalysts as alternatives to precious metals like palladium, which are often used in cross-coupling reactions to form C-C bonds. nih.gov

Green Solvents: Moving away from conventional volatile organic compounds towards greener alternatives such as ionic liquids, supercritical fluids, or bio-based solvents like ethanol (B145695) or water. rasayanjournal.co.in Solvent-free approaches, such as ball milling or other mechanochemical methods, also present a compelling avenue for exploration, offering reduced waste and potentially novel reactivity. rasayanjournal.co.inresearchgate.net

Energy Efficiency: The adoption of microwave-assisted or ultrasonic-assisted synthesis could significantly shorten reaction times and reduce energy consumption compared to conventional heating methods. rasayanjournal.co.in These techniques can promote faster, more uniform heating, leading to higher yields and cleaner reaction profiles.

| Green Chemistry Approach | Potential Advantage for Synthesis | Key Research Focus |

| Novel Catalysis | Reduced waste, catalyst recyclability, lower cost. | Development of earth-abundant metal catalysts; exploring biocatalysis. |

| Alternative Solvents | Reduced environmental impact and toxicity. | Use of ionic liquids, supercritical CO2, water; solvent-free mechanochemistry. |

| Energy Efficiency | Shorter reaction times, lower energy consumption. | Implementation of microwave and ultrasonic irradiation techniques. |

Unveiling Novel and Unprecedented Reaction Pathways and Selectivities

The unique electronic and steric properties imparted by the cyclopropyl (B3062369) and carbaldehyde groups offer opportunities to discover new reaction pathways. Future research can focus on exploiting the interplay between the thiophene ring and its substituents to achieve unprecedented chemical transformations.

Selective Functionalization: A key challenge will be to develop methods for the selective functionalization of the thiophene ring at its remaining positions without altering the existing cyclopropyl and carbaldehyde moieties. This could involve directing group strategies or exploiting subtle differences in reactivity.

Cascade Reactions: Designing one-pot cascade or tandem reactions initiated by the transformation of the carbaldehyde group could provide rapid access to more complex molecular architectures. rsc.org For example, a reaction could be initiated at the aldehyde, followed by an intramolecular cyclization involving the thiophene ring or the cyclopropyl group.

Photochemical Transformations: The use of visible light photochemistry could unlock novel reaction pathways that are inaccessible under thermal conditions. rsc.orgresearchgate.net This could involve, for instance, the [2+2] cycloaddition reactions of the thiophene ring or novel transformations of the cyclopropyl group. Research into dye-sensitized reactions could access radical or triplet carbene intermediates, leading to new bond formations. researchgate.net

Implementation of Advanced In-Situ Spectroscopic Techniques for Mechanistic Elucidation

A deep understanding of reaction mechanisms is crucial for optimizing existing synthetic methods and discovering new ones. The application of advanced in-situ spectroscopic techniques can provide real-time data on the formation of intermediates and transition states during the synthesis and subsequent reactions of this compound.

Real-Time Monitoring: Techniques such as ReactIR (in-situ Fourier-transform infrared spectroscopy), in-situ NMR spectroscopy, and Raman spectroscopy can be employed to monitor the concentration of reactants, intermediates, and products as a function of time. This data is invaluable for elucidating complex reaction networks and identifying short-lived species. For instance, monitoring the C=O stretching vibration in the IR spectrum can provide direct information on the consumption of the carbaldehyde starting material. researchgate.net

Kinetic Analysis: The data obtained from in-situ spectroscopy can be used to perform detailed kinetic analyses, allowing for the determination of reaction orders, rate constants, and activation energies. This quantitative understanding is essential for rational reaction optimization.

Computational Synergy: Combining experimental in-situ data with computational methods like Density Functional Theory (DFT) calculations will be a powerful strategy. acs.org DFT can be used to model potential reaction pathways and transition state structures, while the experimental data serves to validate and refine these computational models, providing a comprehensive picture of the reaction mechanism.

Integration of Machine Learning and Artificial Intelligence for Predictive Chemical Discovery

The fields of machine learning (ML) and artificial intelligence (AI) are poised to revolutionize chemical synthesis and discovery. rsc.orgresearchgate.net Applying these tools to the study of this compound could significantly accelerate research.

Reaction Outcome Prediction: ML models can be trained on existing reaction data to predict the outcome of new, untested reactions involving the title compound. This predictive capability can save significant time and resources by prioritizing experiments that are most likely to succeed. researchgate.net

Optimization of Reaction Conditions: AI algorithms can be used to explore vast parameter spaces (e.g., temperature, solvent, catalyst, concentration) to identify the optimal conditions for a given transformation, leading to higher yields and purities.

De Novo Design: More advanced generative models could be used to propose entirely new derivatives of this compound with desired properties. By learning the underlying rules of chemical structure and reactivity, these models can suggest novel molecules for specific applications in material science or agrochemistry, which can then be synthesized and tested. chemrxiv.org

| AI/ML Application | Research Goal | Potential Impact |

| Reaction Prediction | Predict major products and yields for new reactions. | Reduces unsuccessful experiments; accelerates discovery. |

| Condition Optimization | Identify optimal temperature, solvent, and catalyst combinations. | Maximizes reaction yields and minimizes byproducts. |

| Generative Design | Propose novel derivatives with targeted properties. | Accelerates the discovery of new functional molecules. |

Design and Synthesis of Chemically Advanced Derivatives for Material Science and Agrochemistry Applications

The thiophene core is a well-known building block in functional organic materials and biologically active molecules. mdpi.com The unique substitution pattern of this compound makes it an attractive starting point for the synthesis of advanced derivatives for specific applications.

Materials Science: The carbaldehyde group can be readily converted into a variety of other functional groups, such as alkenes (via Wittig-type reactions) or imines (via condensation reactions). This would allow for the synthesis of extended π-conjugated systems. Such derivatives could be investigated for their applications in organic electronics, such as organic field-effect transistors (OFETs) or organic light-emitting diodes (OLEDs), where thiophene-based materials have shown considerable promise. mdpi.com

Agrochemistry: Thiophene derivatives have been reported to exhibit a range of biological activities. nih.gov Future research could involve synthesizing a library of derivatives of this compound, for example, by converting the aldehyde to various oximes, hydrazones, or Schiff bases. These new compounds could then be screened for potential herbicidal, fungicidal, or insecticidal properties. The presence of the cyclopropyl group may enhance biological activity or alter the mode of action compared to non-cyclopropylated analogues.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.